molecular formula C9H10N2O B081735 5-Methoxy-1H-indol-7-amine CAS No. 13838-47-6

5-Methoxy-1H-indol-7-amine

Cat. No. B081735
CAS RN: 13838-47-6
M. Wt: 162.19 g/mol
InChI Key: XHPLRMVEESXSPO-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indol-7-amine is a compound with the CAS Number: 13838-47-6. It has a molecular weight of 162.19 . The compound is also known by the synonym 7-AMINO-5-METHOXYINDOLE .


Synthesis Analysis

Indole derivatives have been synthesized using various methods. One approach is the Chiron approach, which is used to synthesize enantiopure heterocycles . Another method involves the solid-state reaction between anilines and phenacyl bromides in the presence of sodium bicarbonate or a second equivalent of the aniline, followed by microwave irradiation .


Chemical Reactions Analysis

Indole derivatives, including 5-Methoxy-1H-indol-7-amine, have been found to exhibit various biological activities. They have been used in the synthesis of various scaffolds for screening different pharmacological activities .

Scientific Research Applications

Cancer Treatment

5-Methoxy-1H-indol-7-amine derivatives have been studied for their potential in treating cancer. These compounds can target cancer cells and may be used to develop new therapeutic agents. The indole core is a prevalent structure in many natural and synthetic compounds with significant biological activities, including anticancer properties .

Antimicrobial Activity

Research has indicated that indole derivatives exhibit antimicrobial properties. This makes 5-Methoxy-1H-indol-7-amine a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other microbes .

Neurological Disorders

Indole derivatives are known to play a role in cell biology and have applications in treating various types of neurological disorders. The modification of the indole structure, such as in 5-Methoxy-1H-indol-7-amine, can lead to compounds with potential therapeutic effects on the nervous system .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them suitable for research into treatments for inflammation-related conditions. By studying the effects of 5-Methoxy-1H-indol-7-amine on inflammatory pathways, new drugs can be developed to help manage chronic inflammatory diseases .

Antioxidant Properties

5-Methoxy-1H-indol-7-amine analogues have been synthesized and evaluated for their antioxidant properties. Antioxidants are crucial in protecting the body from oxidative stress, which can lead to various diseases, including neurodegenerative disorders .

Antiviral and Anti-HIV Activity

Indole derivatives have shown promise in antiviral and anti-HIV research. The structural modification of indoles, such as 5-Methoxy-1H-indol-7-amine, can lead to compounds with the ability to inhibit viral replication and provide a basis for new antiviral drugs .

Antidiabetic Effects

The indole nucleus is present in compounds that have shown antidiabetic activity. By exploring the biological activity of 5-Methoxy-1H-indol-7-amine, it may be possible to develop new treatments for diabetes through modulation of metabolic pathways .

Plant Growth Regulation

Indole derivatives, including 5-Methoxy-1H-indol-7-amine, can influence plant growth and development. Indole-3-acetic acid, for example, is a plant hormone derived from tryptophan degradation. Research into the effects of indole derivatives on plants can lead to advancements in agriculture and horticulture .

Mechanism of Action

Target of Action

5-Methoxy-1H-indol-7-amine, like many indole derivatives, is believed to interact with multiple receptors in the body . The indole nucleus is a common feature in many synthetic drug molecules and is known to bind with high affinity to various targets . This broad-spectrum interaction makes indole derivatives valuable in the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Methoxy-1H-indol-7-amine may interact with its targets in a way that modulates these biological responses.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors . For example, some indole derivatives have been shown to inhibit the influenza A virus and Coxsackie B4 virus , suggesting that 5-Methoxy-1H-indol-7-amine may also interact with viral pathways.

Pharmacokinetics

The physiochemical properties of a related compound, mmina, suggest it could be a good drug-like molecule

Result of Action

Some indole derivatives have shown anti-inflammatory and analgesic activities , suggesting that 5-Methoxy-1H-indol-7-amine may have similar effects

Action Environment

The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology .

properties

IUPAC Name

5-methoxy-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPLRMVEESXSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646716
Record name 5-Methoxy-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1H-indol-7-amine

CAS RN

13838-47-6
Record name 5-Methoxy-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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